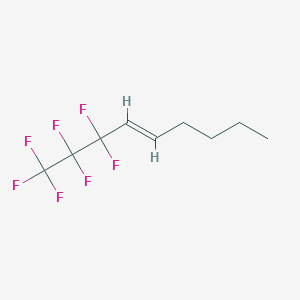

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene

Übersicht

Beschreibung

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene is a useful research compound. Its molecular formula is C9H11F7 and its molecular weight is 252.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene is a fluorinated compound with potential biological activity that warrants thorough investigation. This article synthesizes available research findings regarding its biological properties, including toxicity assessments and environmental impact.

This compound is classified under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and persistence in the environment. The molecular formula is C9H11F7, indicating a structure that includes multiple fluorine atoms which significantly influence its chemical behavior and biological interactions .

Toxicity and Environmental Impact

Research on PFAS compounds suggests that they exhibit various toxicological effects. Studies have indicated that fluorinated compounds can disrupt endocrine functions and have been associated with adverse health outcomes such as immune system effects and developmental issues .

A significant aspect of the biological activity of this compound relates to its persistence in biological systems. The compound's fluorinated structure contributes to its resistance to metabolic degradation. This characteristic raises concerns regarding bioaccumulation in living organisms and potential long-term ecological impacts.

Antimicrobial Activity

Investigations into related fluorinated compounds have shown varying degrees of antimicrobial activity. For instance, while some fluorinated amino acid derivatives demonstrated no antibacterial or antifungal activity when substituting hydroxyl groups with fluorine , other studies suggest that specific configurations can enhance such activities. However, there is currently limited direct evidence regarding the antimicrobial properties of this compound itself.

Case Study: Environmental Persistence

A case study focusing on PFAS contamination in groundwater highlighted the environmental persistence of these compounds. In areas where fire training activities occurred using aqueous film-forming foams (AFFF), concentrations of PFAS were significantly elevated. The study illustrated how this compound could potentially behave similarly due to its chemical properties .

| Study | Findings |

|---|---|

| McGuire et al. (2014) | Elevated PFAS levels in groundwater near fire training sites; persistence attributed to high clay content limiting migration. |

| Toxicological Review | Fluorinated compounds disrupt endocrine functions; associated with immune system effects. |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H11F7

- Molecular Weight : 252.17 g/mol

- CAS Number : 57325-40-3

The compound features a unique structure with multiple fluorine atoms that influence its chemical reactivity and stability. Its properties make it suitable for specialized applications in research and industry.

Organic Synthesis

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene serves as a valuable building block in organic synthesis. It is utilized in:

- Ene Reactions : The compound participates in ene reactions with various enophiles to form hydroxylamines. This reaction pathway is crucial for synthesizing complex organic molecules.

- Asymmetric Synthesis : It is involved in the synthesis of α-substituted β-amino ketones from sulfinimines. This application highlights its role in producing chiral compounds essential for pharmaceuticals.

Materials Science

The compound's unique properties lend themselves to applications in materials science:

- Carbon-rich Scaffolding : Derivatives of heptafluoronon-4-ene are used as π-conjugated building blocks for constructing carbon-rich materials with advanced optical properties. This application is particularly relevant for developing new electronic materials.

- Electrolyte Additives : Similar fluorinated alkenes are explored as additives in lithium-ion batteries. They enhance the formation of solid electrolyte interphases (SEI), improving battery performance and longevity.

Environmental Studies

Research indicates that heptafluoronon-4-ene and similar compounds may play a role in mitigating climate change due to their low global warming potential compared to traditional fluorinated gases. Studies on the spectroscopic and kinetic properties of these compounds contribute to understanding their environmental impact.

Case Study 1: Ene Reaction Mechanisms

In a study by Barlow et al. (1980), the reaction of this compound with trifluoronitrosomethane demonstrated its utility in forming N-alkenyl-N-trifluoromethylhydroxylamines. This reaction illustrates the compound's versatility as an intermediate in synthetic pathways leading to valuable nitrogen-containing compounds.

Case Study 2: Lithium-Ion Battery Performance

Research conducted by Kubota et al. (2012) explored the use of structurally similar difluoroalkenes as electrolyte additives in lithium-ion batteries. The findings showed that these additives significantly improved battery cycling stability and efficiency by promoting favorable SEI formation.

Comparative Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Ene Reactions | Formation of hydroxylamines from enophiles |

| Asymmetric Synthesis | Production of chiral β-amino ketones | |

| Materials Science | Carbon-rich Scaffolding | Development of advanced optical materials |

| Electrolyte Additives | Enhanced battery performance via SEI formation | |

| Environmental Studies | Climate Change Mitigation | Low global warming potential compared to others |

Eigenschaften

IUPAC Name |

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBBLQUHQSLWOV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379279 | |

| Record name | (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57325-40-3 | |

| Record name | (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.